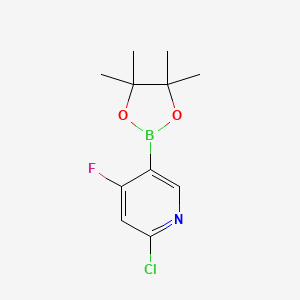

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound is a halogenated pyridine derivative bearing a chloro group at position 2, a fluoro group at position 4, and a pinacol boronic ester (dioxaborolan-2-yl) at position 3. Its molecular formula is C₁₂H₁₄BClFNO₂, with a molecular weight of 269.5 g/mol. The boronic ester moiety makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(13)5-8(7)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLIDNDATZAKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681944 | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-04-2 | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2-chloro-4-fluoropyridine. This reaction is carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the pyridine ring.

Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate, sodium carbonate, or potassium acetate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products: The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of bioactive molecules and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The mechanism involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an organohalide and subsequent reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity and applications:

Key Observations :

- The 2-chloro-4-fluoro substitution in the target compound balances steric and electronic effects, optimizing it for coupling reactions requiring moderate activation .

- Trifluoromethyl groups (e.g., in ) increase molecular weight (273.06 g/mol) and hydrophobicity, impacting solubility in polar solvents .

Physicochemical Properties

Comparative data on melting points, molecular weights, and solubility:

*Estimated based on analogues.

Trends :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with substituent effects:

Biological Activity

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1256359-04-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 257.50 g/mol. The compound features a pyridine ring substituted with a chloro and a fluoro group as well as a dioxaborolane moiety which may influence its biological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds containing dioxaborolane structures exhibit antimicrobial properties. Research suggests that the presence of the dioxaborolane group may enhance the compound's ability to disrupt microbial cell walls or interfere with essential metabolic processes.

Anticancer Potential

The biological activity of pyridine derivatives has been extensively studied in cancer research. Pyridine-based compounds have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, similar compounds have shown to inhibit Aurora kinases and other targets critical for cancer cell division .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as kinases and proteases that are pivotal in cancer progression.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a study evaluating the anticancer potential of pyridine derivatives, researchers reported that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Aurora kinase inhibition |

| Compound B | MCF7 | 10 | Apoptosis induction |

| 2-Chloro-4-fluoro... | A549 | 12 | Cell cycle arrest |

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively characterized. However, similar compounds have shown low acute toxicity in animal models up to doses of 2000 mg/kg without significant adverse effects . Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves halogenation and boronation steps. For example, a palladium-catalyzed Miyaura borylation reaction can introduce the boronic ester group to a halogenated pyridine precursor. Purification often employs column chromatography using silica gel and a solvent gradient (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in non-polar solvents may further enhance purity .

Q. How is this compound utilized in cross-coupling reactions, and what catalysts are effective?

The boronic ester moiety enables Suzuki-Miyaura cross-coupling reactions, widely used to form carbon-carbon bonds. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with reaction conditions optimized at 80–100°C in a mixture of toluene/water and a base like Na₂CO₃. This methodology is critical for constructing biaryl structures in drug intermediates .

Q. What safety precautions are essential when handling this compound?

Due to potential air sensitivity and reactivity, store the compound under inert gas (e.g., argon) at 2–8°C. Use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. Avoid exposure to ignition sources, as boronic esters can decompose under heat .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL or OLEX2?

For single-crystal X-ray diffraction data, SHELXL is recommended for small-molecule refinement. Use the AFIX commands to model disordered atoms and apply restraints for the boronic ester group. OLEX2 integrates structure solution (via SHELXD) and refinement, offering visualization tools to validate geometric parameters like bond lengths and angles. High-resolution data (≤ 1.0 Å) improves accuracy for fluorine and chlorine atom positioning .

Q. How should researchers address contradictory reactivity data in Suzuki-Miyaura couplings involving this compound?

Contradictions may arise from competing side reactions (e.g., protodeboronation) or catalyst poisoning. Systematic optimization is required:

Q. What analytical techniques are suitable for studying its stability under varying conditions?

- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds.

- NMR Stability Studies: Monitor boronic ester integrity in DMSO-d₆ or CDCl₃ over time.

- HPLC-MS: Detect hydrolytic byproducts (e.g., free boronic acid) in aqueous media. Stability is highly pH-dependent; neutral or mildly acidic conditions are preferred to prevent deboronation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.